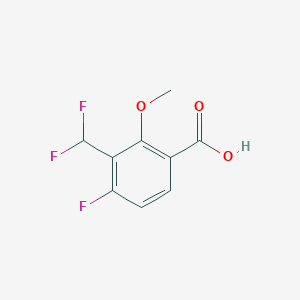
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- is a synthetic organic compound with a unique stereochemical configuration. It belongs to the class of isoindole derivatives and exhibits interesting chemical properties that make it a subject of extensive scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- typically involves multi-step organic reactions. One common approach begins with the cyclization of suitable starting materials under specific conditions to form the isoindole ring structure. Further esterification and oxidation steps lead to the final product. Key reagents and catalysts, such as transition metal catalysts or organic bases, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production often scales up the laboratory procedures and optimizes them for efficiency and yield. Techniques such as continuous flow synthesis, solvent optimization, and advanced purification methods are employed to ensure high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, affecting the compound's reactivity.
Substitution: Nucleophilic substitution reactions are common, where substituents replace hydrogen atoms in the isoindole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are critical for controlling these reactions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation may yield ketones or carboxylic acids.
Reduction may produce alcohols.
Substitution reactions result in modified isoindole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. These interactions can trigger downstream pathways leading to the desired biological or chemical effects. Detailed studies often reveal the exact binding sites and conformational changes induced by the compound.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- stands out due to its stereochemical configuration and functional group composition. These features contribute to its unique reactivity and application potential.
List of Similar Compounds
2H-Isoindole-2-carboxylic acid derivatives
Octahydro-isoindole compounds
Oxo-isoindole esters
By detailing its preparation methods, chemical reactions, applications, and comparative analysis, we gain a comprehensive understanding of this fascinating compound. Fascinated by its potential in diverse scientific fields? Imagine what else might be unlocked in the realm of chemistry.
Propiedades
Número CAS |
543910-82-3 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl (3aR,7aS)-7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
SGPWUVURFSJYQO-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC(=O)[C@@H]2C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


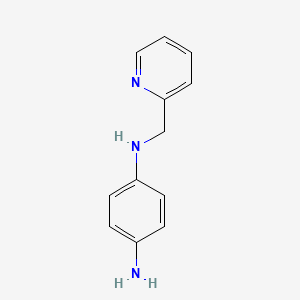
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)

![2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2518419.png)
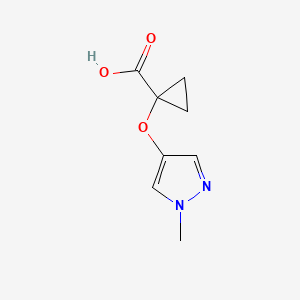
![N-(2H-1,3-benzodioxol-5-yl)-2-(thiophene-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2518423.png)
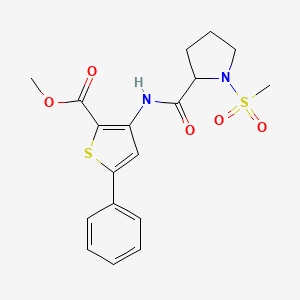
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)
![6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2518426.png)

![5-Bromo-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2518428.png)
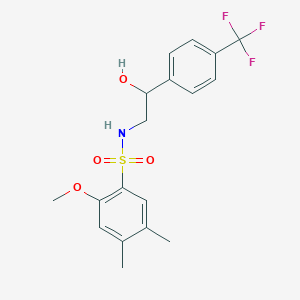
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
